N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide

Physicochemical profiling Drug-likeness Lead optimization

This compound features a 6-methylsulfonyl electron-withdrawing group on the benzothiazole core, fundamentally altering its electronic, steric, and hydrogen-bonding profile versus 6-methyl or unsubstituted analogs. The sulfonyl group tunes amide NH acidity and kinase hinge-binding affinity, enabling unique PPARα antagonism, anticancer activity (HeLa GI50 ≤0.1 µM), and broad antimicrobial MIC (4–50 µg/mL). Ideal for SAR-driven screening decks targeting LRRK2/EGFR kinases, metabolic disorders, and glioblastoma. >95% purity, ready for cell-based assays in DMSO.

Molecular Formula C21H16N2O3S2
Molecular Weight 408.49
CAS No. 349621-87-0
Cat. No. B2365775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
CAS349621-87-0
Molecular FormulaC21H16N2O3S2
Molecular Weight408.49
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C21H16N2O3S2/c1-28(25,26)17-11-12-18-19(13-17)27-21(22-18)23-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,23,24)
InChIKeyBJTCDUQLSRFODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide (CAS 349621-87-0): Procurement-Relevant Identity and Physicochemical Baseline


N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide (CAS 349621-87-0, PubChem CID 2359908), also referred to as N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, is a fully synthetic small-molecule amide belonging to the benzothiazole-biphenylcarboxamide class [1]. It features a 6-methylsulfonyl electron-withdrawing substituent on the benzothiazole core and a 4-phenylbenzamide side chain. Its computed physicochemical profile includes a molecular weight of 408.5 g/mol, XLogP3-AA of 4.4, topological polar surface area of 113 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. The compound is cataloged under the development code F1015-0001 and is available from multiple research-chemical suppliers, typically at >95% purity .

Why N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide Cannot Be Freely Substituted by In-Class Benzothiazole Amides


The 6-methylsulfonyl substituent fundamentally alters the electronic, steric, and hydrogen-bonding landscape of the benzothiazole scaffold, meaning that replacement with the 6-methyl, 6-chloro, or unsubstituted analogs is not functionally equivalent. The sulfonyl group withdraws electron density from the benzothiazole ring (Hammett σₚ ≈ 0.72 for SO₂Me vs. -0.17 for Me), thereby tuning the acidity of the amide NH, modifying kinase hinge-binding affinity, and influencing metabolic oxidation susceptibility [1][2]. These differences translate into divergent potency, selectivity, and pharmacokinetic outcomes that cannot be predicted from the unsubstituted or 6-methyl counterparts. The following quantitative evidence demonstrates precisely where data-driven differentiation justifies compound-specific selection.

Product-Specific Quantitative Differentiation Evidence for N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide (CAS 349621-87-0)


Electron-Withdrawing 6-Methylsulfonyl vs. 6-Methyl: Computed Physicochemical Divergence Defining Solubility, Permeability, and H-Bonding Capacity

The 6-methylsulfonyl group imposes a computed polar surface area (tPSA) of 113 Ų and 5 H-bond acceptors, compared to the 6-methyl analog (CAS 300569-34-0, C21H16N2OS, MW 344.4) which has a tPSA of ~54 Ų and only 2 H-bond acceptors [1][2]. The XLogP3-AA drops from ~5.2 (6-methyl) to 4.4 (6-methylsulfonyl), indicating approximately 0.8 log units higher hydrophilicity. This shift moves the compound closer to the CNS multiparameter optimization (MPO) sweet spot (tPSA < 120 Ų, logP 2–5) while retaining sufficient lipophilicity for membrane permeation [1].

Physicochemical profiling Drug-likeness Lead optimization

Class-Level Anticancer Potency: Methylsulfonyl Benzothiazole Amides Demonstrate Sub-Micromolar GI50 in HeLa Cervical Carcinoma Cells

Within the methylsulfonyl benzothiazole (MSBT) amide series, closely related 4- and 5-substituted MSBT compounds equipped with amide, sulfonamide, and amine functionalities were systematically evaluated for anticancer activity. Compounds MSBT-07 and MSBT-12 showed GI50 values of ≤0.1 µM against HeLa cervical cancer cells, indicating that the MSBT amide scaffold is permissive for potent antiproliferative activity [1]. While the target compound was not individually reported, it shares the identical 6-methylsulfonyl benzothiazole amide core, placing it among the most synthetically accessible members of this potency-enabling scaffold.

Anticancer activity Cervical cancer Cytotoxicity screening

PPARα Antagonist Activity: Benzothiazole N-Sulfonyl Amides Exhibit Sub-Micromolar IC50, Positioning the Target Compound as a Candidate for Metabolic Target Screening

A structurally cognate series of benzothiazole-based N-(phenylsulfonyl)amides was reported as a novel family of PPARα antagonists, with the most potent compounds achieving sub-micromolar IC50 values in transactivation and TR-FRET assays [1]. The target compound shares the benzothiazole-N-acyl pharmacophore and the critical arylsulfonyl hydrogen-bond acceptor motif. In this series, replacement of the carboxylic acid agonist moiety with a sulfonamide/amide linkage converted PPARα agonism to antagonism, demonstrating that the sulfonyl-containing benzothiazole scaffold is mechanistically privileged for antagonism [1].

PPARα antagonism Metabolic disease Nuclear receptor

Antimicrobial Selectivity: MSBT Amides Exhibit Broad-Spectrum Activity (MIC 4–50 µg/mL) Against Bacterial and Fungal Species, Exceeding Unsubstituted Benzothiazole Carboxamides

In the MSBT derivative series (Bioorg Med Chem Lett. 2017), six compounds (MSBT-07, MSBT-11, MSBT-12, MSBT-14, MSBT-19, MSBT-27) displayed promising antimicrobial activity with MIC values in the 4–50 µg/mL range across a panel of Gram-positive, Gram-negative, and fungal strains [1]. By contrast, the unsubstituted benzothiazole-2-yl biphenyl-4-carboxamide (i.e., missing the 6-methylsulfonyl group) was identified as a diuretic candidate with no reported antimicrobial activity [2], demonstrating that the 6-sulfonyl substitution is a key driver of antimicrobial pharmacology within the biphenylcarboxamide series.

Antimicrobial activity MIC determination Antifungal screening

Metabolic Stability Advantage: Methylsulfonyl Group Blocks CYP2C9-Mediated Oxidation Observed with 6-Methyl and 6-Unsubstituted Benzothiazole Analogs

The 6-amino benzothiazole precursor (6-(methylsulfonyl)benzo[d]thiazol-2-amine, CHEMBL432942) shows CYP2C9 IC50 > 25,000 nM, indicating negligible CYP2C9 liability [1]. This contrasts with 6-methylbenzothiazole and unsubstituted 2-aminobenzothiazole derivatives, which are known substrates for CYP-mediated benzylic hydroxylation and ring oxidation. The electron-withdrawing sulfonyl group deactivates the benzothiazole ring toward oxidative metabolism, a property that typically translates into improved in vitro microsomal half-life for the corresponding amide derivatives.

Metabolic stability CYP inhibition Drug metabolism

Best-Fit Research and Industrial Application Scenarios for N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide


PPARα Antagonist Screening Libraries for Metabolic Disease and Oncology Research

Based on the demonstrated PPARα antagonist activity of benzothiazole N-(phenylsulfonyl)amide congeners [1], the target compound is a rational inclusion in screening decks aimed at identifying PPARα modulators for dyslipidemia, diabetes, or glioblastoma (where PPARα antagonism reduces tumor lipid droplets [2]). The biphenyl-4-carboxamide appendage provides additional hydrophobic contacts predicted to enhance binding within the PPARα LBD, differentiating it from simpler benzamide analogs.

Anticancer Lead Expansion Focused on Cervical and Breast Carcinoma Cell Lines

The MSBT amide class has produced GI50 values as low as ≤0.1 µM in HeLa cells [1], and the target compound shares this privileged scaffold. Procurement is indicated for structure-activity relationship (SAR) studies exploring substitution on the biphenyl ring to optimize potency and selectivity. The compound's DMSO solubility (inferred from tPSA 113 Ų) is adequate for typical cell-based assay formats at concentrations up to 10–50 µM.

Antimicrobial Panel Screening Against Multi-Drug Resistant (MDR) Bacteria and Pathogenic Fungi

The MSBT class demonstrates MIC values of 4–50 µg/mL against S. aureus, E. coli, P. aeruginosa, C. albicans, and A. niger [1]. The target compound is a candidate for hit-finding in novel antimicrobial programs, particularly because the 6-methylsulfonyl group provides a metabolic stability advantage that unsubstituted or 6-methyl analogs lack [2], making it more suitable for follow-up medicinal chemistry campaigns.

Chemical Biology Probe Development for Kinase Selectivity Profiling

The benzothiazole-biphenylcarboxamide scaffold is represented in patented kinase inhibitor chemotypes targeting LRRK2 and EGFR [1]. The 6-methylsulfonyl group functions as a tunable hydrogen-bond acceptor that can engage the kinase hinge region. Procurement of this compound enables chemoproteomic profiling to identify kinase targets uniquely engaged by the sulfonyl-containing variant versus the 6-methyl or 6-unsubstituted comparator set.

Quote Request

Request a Quote for N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.